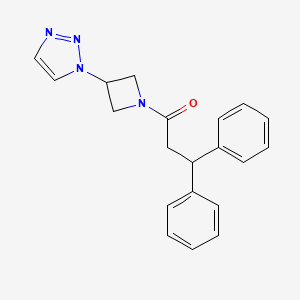

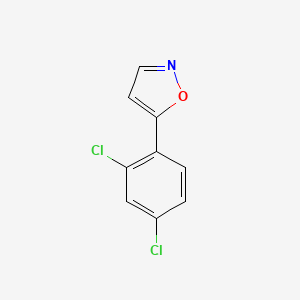

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

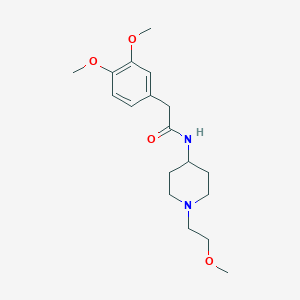

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide, also known as FTBMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Reactivity

Research has demonstrated innovative synthetic pathways for compounds containing furan and thiophene rings. For example, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further chemical transformations to produce various electrophilically substituted derivatives, showcasing the reactivity of furan-containing compounds (Aleksandrov & El’chaninov, 2017). Similarly, the work by Reddy et al. (2012) on the aza-Piancatelli rearrangement demonstrated the synthesis of benzothiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting a method to construct complex heterocyclic structures with potential biological activities (Reddy et al., 2012).

Antimicrobial and Antiinflammatory Properties

The design and synthesis of furan/thiophene-1,3-benzothiazin-4-one hybrids by Popiołek et al. (2016) revealed compounds with significant antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and yeasts, indicating the potential of furan and thiophene derivatives in developing new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016). Additionally, Robert et al. (1995) explored non-carboxylic anti-inflammatory compounds, leading to the synthesis of derivatives with brain edema inhibitory effects, suggesting the therapeutic potential of furan and thiophene-based compounds in inflammation and related conditions (Robert et al., 1995).

Functional Materials

Baldwin et al. (2008) reported on the synthesis of novel hybrid polymers containing thiophenylanilino and furanylanilino backbones, demonstrating the application of furan and thiophene derivatives in the development of electroactive films for potential use in electronics and material science (Baldwin et al., 2008).

Inhibitors of Biological Targets

Alnabulsi et al. (2018) evaluated non-symmetrical furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This study illustrates the potential of furan derivatives in the design of enzyme inhibitors for therapeutic applications (Alnabulsi et al., 2018).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-4-thiophen-3-yl-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-21(18-5-3-17(4-6-18)19-8-11-25-15-19)22(12-16-7-9-24-14-16)13-20-2-1-10-26-20/h1-11,14-15H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRWPHBRHQIDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)